![molecular formula C20H24FN3O B2868471 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708220-92-2](/img/structure/B2868471.png)
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is an organic compound containing a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings, for example, can undergo a variety of reactions including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally. Similar compounds often have moderate to high solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Analgesic Potential
Phenoxy acetamide derivatives: , which include the compound , have been studied for their analgesic properties . Some derivatives have shown promising results, exhibiting analgesic activity comparable to or superior to paracetamol . This suggests that our compound could potentially be developed as a new class of pain relievers.
Antiviral Activity
Indole derivatives, which share a similar structural motif to our compound, have demonstrated antiviral activities . This indicates the potential for the compound to be modified and used in the development of new antiviral medications, possibly offering treatment options for viral infections.
Anti-HIV Effects
Specific piperazine derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . The structural similarity of these derivatives to our compound suggests that it may also possess anti-HIV properties, warranting further investigation.
Antibacterial Applications
New piperazine derivatives have been uncovered with promising antibacterial activity . Given the structural relation, our compound could be a candidate for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria.
Therapeutic Candidate for Neurological Conditions
Compounds structurally related to “2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” have been identified as potential ligands for alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions, suggesting therapeutic applications for our compound in this domain.
Chemotherapy and Cancer Treatment
The broader family of phenoxy acetamide derivatives, to which our compound belongs, is being explored for its role in chemotherapy . The compound’s ability to interact with molecular structures could make it a valuable asset in designing drugs for cancer treatment.
Wirkmechanismus
Target of Action
The primary targets of 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide, also known as PPZ2 , are the TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions .
Mode of Action
PPZ2 selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It interacts with these targets and results in their activation .
Biochemical Pathways
The activation of TRPC3/TRPC6/TRPC7 channels by PPZ2 affects several biochemical pathways. TRPC6 plays a crucial role in tumor development . TRPC3 controls fibronectin expression, thereby regulating the wound healing process . TRPC7 is involved in the proliferation of osteoblasts .
Pharmacokinetics
It is soluble in dmso , which may influence its absorption and distribution in the body
Result of Action
The activation of TRPC3/TRPC6/TRPC7 channels by PPZ2 has several effects at the molecular and cellular levels. It induces BDNF-like neurite growth and neuroprotection in cultured neurons . It also activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PPZ2. It is known that PPZ2 should be stored at temperatures between 2-8°C , indicating that temperature can affect its stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTQJBNPILUONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

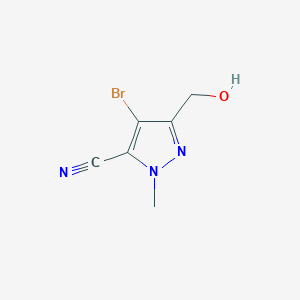
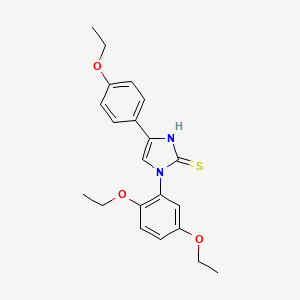
![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)
![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2868395.png)
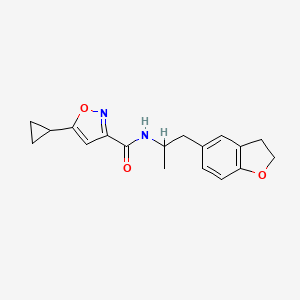
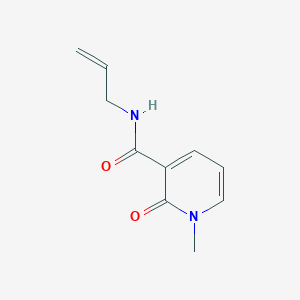

![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)
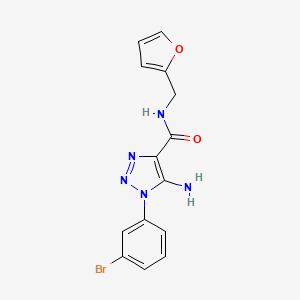
![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)
![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)